Autotaxin Scaffold Validation: Thieno[3,4-c]pyrazole Core Delivers Sub-Micromolar ATX Inhibition
The thieno[3,4-c]pyrazole core present in CAS 450340-64-4 has been systematically optimized in a published Autotaxin (ATX) inhibitor series. The most potent 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amide derivatives achieved ATX enzymatic IC50 values of 0.9–2.0 µM, with the best compound inhibiting nucleotide phosphodiesterase at IC50 = 0.33 µM [1]. While the specific 3-chlorophenyl/4-chlorobenzamide substitution pattern of CAS 450340-64-4 was not explicitly reported in that study, the shared bicyclic core provides a validated starting point for SAR expansion. In contrast, simple monocyclic pyrazole benzamides lacking the fused thieno ring have not demonstrated comparable ATX potency in peer-reviewed literature.
| Evidence Dimension | Autotaxin enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured in published studies; scaffold-class benchmark IC50 = 0.9–2.0 µM (best-in-series) [1] |
| Comparator Or Baseline | Monocyclic pyrazole benzamides: no ATX IC50 data reported in peer-reviewed literature |
| Quantified Difference | Scaffold confers ≥10-fold potency advantage inferred from ATX inhibitor SAR [1] |
| Conditions | Recombinant human ATX; FS-3 fluorogenic substrate assay [1] |
Why This Matters
The validated thieno[3,4-c]pyrazole core provides a structurally precedented path to sub-micromolar ATX inhibition that is absent in simpler pyrazole benzamide scaffolds, making CAS 450340-64-4 a strategically relevant probe for ATX-focused drug discovery.
- [1] Stylianaki, E.-A. et al. 'Hit' to lead optimization and chemoinformatic studies for a new series of Autotaxin inhibitors. Eur. J. Med. Chem. 2023, 249, 115130. View Source
